
D-Ribose phenylosazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Ribose phenylosazone is a crystalline compound formed by the reaction of D-ribose, a pentose sugar, with phenylhydrazine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of D-ribose phenylosazone involves the reaction of D-ribose with an excess of phenylhydrazine. Typically, three moles of phenylhydrazine react with one mole of D-ribose to form the osazone. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then reacts with additional phenylhydrazine to yield the final osazone product .
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specific and niche applications of this compound. the principles of large-scale synthesis would involve similar reaction conditions, with careful control of temperature and pH to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: D-ribose phenylosazone primarily undergoes reactions typical of osazones, including:
Oxidation: The formation of the osazone itself involves an oxidation process where the alpha-carbon of the sugar is oxidized.
Reduction: Sodium borohydride can reduce the osazone back to the corresponding sugar alcohols.
Common Reagents and Conditions:
Phenylhydrazine: Used in excess to ensure complete reaction with the sugar.
Mild Oxidizing Agents: Such as hypobromite, used in the initial steps of sugar oxidation.
Major Products: The major product of the reaction between D-ribose and phenylhydrazine is this compound, characterized by its crystalline structure and specific melting point .
Aplicaciones Científicas De Investigación
D-ribose phenylosazone has several applications in scientific research:
Chemistry: Used to identify and differentiate between various monosaccharides based on their structural properties.
Biology: Studied for its role in carbohydrate metabolism and its potential effects on cellular processes.
Industry: Utilized in the production of certain pharmaceuticals and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action of D-ribose phenylosazone involves its interaction with specific molecular targets, primarily through the formation of stable complexes with sugars. This interaction can affect various biochemical pathways, including those involved in energy metabolism and cellular respiration . The compound’s ability to form stable crystalline structures also makes it useful in structural studies of carbohydrates .
Comparación Con Compuestos Similares
- D-Glucose Phenylosazone
- D-Mannose Phenylosazone
- D-Fructose Phenylosazone
Comparison: D-ribose phenylosazone is unique in its formation from a pentose sugar, whereas many other phenylosazones are derived from hexoses like glucose and mannose. This difference in sugar origin leads to variations in the structural and chemical properties of the resulting osazones . Additionally, this compound’s specific crystalline structure and melting point can be used to distinguish it from other similar compounds .
Propiedades
Número CAS |
909273-50-3 |
|---|---|
Fórmula molecular |
C17H20N4O3 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(2R,3S,4E,5E)-4,5-bis(phenylhydrazinylidene)pentane-1,2,3-triol |
InChI |
InChI=1S/C17H20N4O3/c22-12-16(23)17(24)15(21-20-14-9-5-2-6-10-14)11-18-19-13-7-3-1-4-8-13/h1-11,16-17,19-20,22-24H,12H2/b18-11+,21-15+/t16-,17+/m1/s1 |
Clave InChI |
IKUNLGFTFBMATL-MCMNVSKKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N/N=C/C(=N\NC2=CC=CC=C2)/[C@@H]([C@@H](CO)O)O |
SMILES canónico |
C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


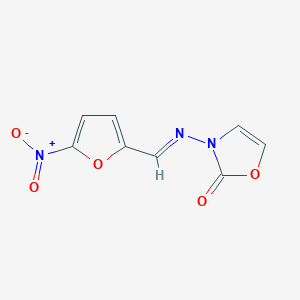
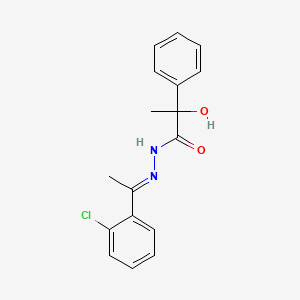
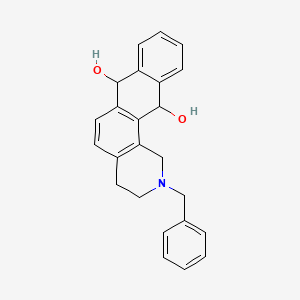
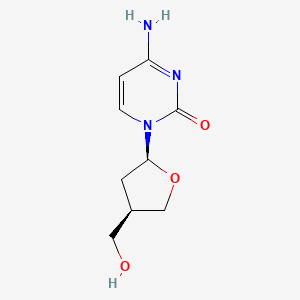
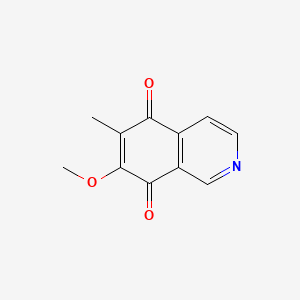
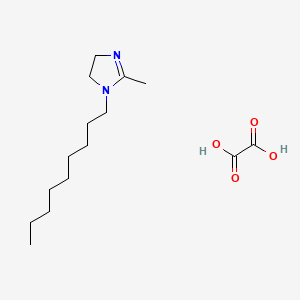
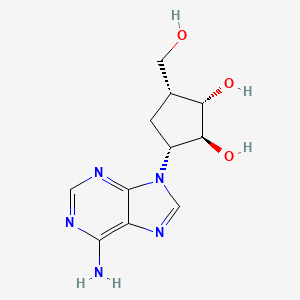
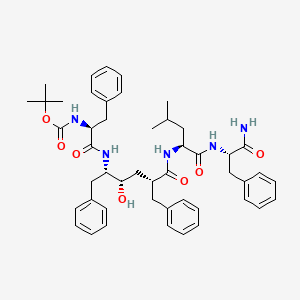
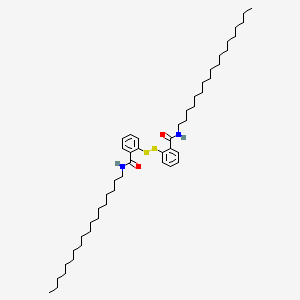
![tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate](/img/structure/B12787098.png)
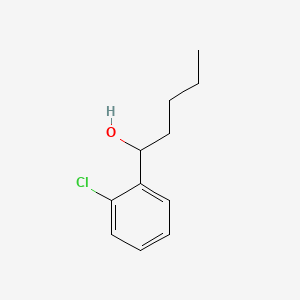
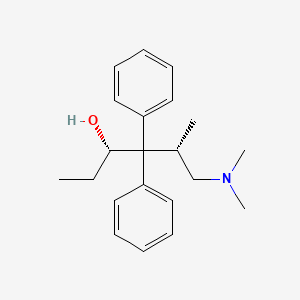
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12787120.png)
![10,12-Dibromo-3-(tribromomethyl)-7-(trichloromethyl)-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12787141.png)
